Bis-N,n'-boc-L-lysine methyl ester Bis-N,n'-boc-L-lysine methyl ester
Brand Name: Vulcanchem
CAS No.: 2483-48-9
VCID: VC5459764
InChI: InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C17H32N2O6
Molecular Weight: 360.451

Bis-N,n'-boc-L-lysine methyl ester

CAS No.: 2483-48-9

Cat. No.: VC5459764

Molecular Formula: C17H32N2O6

Molecular Weight: 360.451

* For research use only. Not for human or veterinary use.

Bis-N,n'-boc-L-lysine methyl ester - 2483-48-9

Specification

CAS No. 2483-48-9
Molecular Formula C17H32N2O6
Molecular Weight 360.451
IUPAC Name methyl (2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Standard InChI InChI=1S/C17H32N2O6/c1-16(2,3)24-14(21)18-11-9-8-10-12(13(20)23-7)19-15(22)25-17(4,5)6/h12H,8-11H2,1-7H3,(H,18,21)(H,19,22)/t12-/m0/s1
Standard InChI Key WLPJOHSPBBUIQG-LBPRGKRZSA-N
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)NC(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Bis-N,N'-Boc-L-lysine methyl ester (CAS: 2483-48-9) is derived from the amino acid L-lysine through the protection of its α- and ε-amino groups with Boc moieties and the esterification of its carboxyl group with methanol. The resulting structure (Fig. 1) ensures stability during synthetic reactions while permitting controlled deprotection under acidic conditions.

Molecular Formula: C17H32N2O6\text{C}_{17}\text{H}_{32}\text{N}_2\text{O}_6
Molecular Weight: 360.4 g/mol
IUPAC Name: Methyl (2S)-2,6-bis[(tert-butoxycarbonyl)amino]hexanoate

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number2483-48-9
PubChem CID11078906
Synonymous IdentifiersMFCD09952319, SCHEMBL5024804

The stereochemistry at the α-carbon (S-configuration) is preserved, ensuring compatibility with biological systems .

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically involves two sequential Boc-protection steps on L-lysine methyl ester hydrochloride:

  • Selective α-Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

  • ε-Amino Protection: A second Bocylation step under controlled pH to avoid overprotection .

Early methods relied on copper ion complexation to shield the α-amino group, but this approach generated hazardous waste and required additional purification steps .

Advanced Buffer-Mediated Synthesis

A patent-pending method (CN112694420A) utilizes a sodium carbonate/sodium bicarbonate buffer system (pH 9–11) to selectively deprotonate the α-amino group of lysine methyl ester hydrochloride. This enables efficient Boc protection at the α-position without copper intermediates, achieving a 92% yield and reducing environmental impact .

Table 2: Optimized Reaction Conditions

ParameterOptimal Range
Boc Anhydride Ratio1.0–1.1 equivalents
Temperature15–25°C
Buffer Composition0.01–0.03 M Na₂CO₃, 0.7–0.9 M NaHCO₃

This method minimizes byproducts such as N²,N⁶-di-Boc derivatives, which are challenging to separate .

Applications in Pharmaceutical and Peptide Chemistry

Peptide Synthesis

The compound’s dual Boc groups prevent undesired side reactions during SPPS, allowing sequential coupling of amino acids. The methyl ester enhances solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) .

Anticancer Drug Development

Bis-N,N'-Boc-L-lysine methyl ester is a precursor to Boc-lysinated betulonic acid (Boc-Lys-BOA), a promising agent against prostate cancer. In vitro studies demonstrate its efficacy in inhibiting LNCaP, PC-3, and DU-145 cell lines .

SupplierPurityPrice Range (1g)
EvitaChem>95%$150–$200
Thermo Scientific98%$92.22

Future Directions and Challenges

Green Chemistry Innovations

Efforts to replace Boc anhydride with less wasteful reagents (e.g., Boc-Oxyma) are underway, aiming to reduce the carbon footprint of peptide synthesis .

Scalability Limitations

Current buffer-mediated methods are optimal for lab-scale production but require adaptation for industrial-scale manufacturing. Continuous flow chemistry is being explored to address this gap .

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